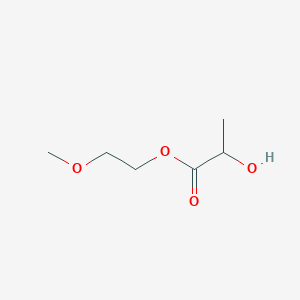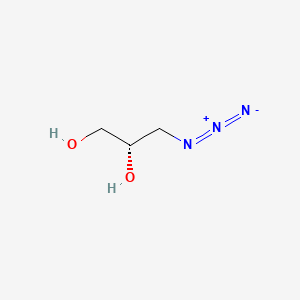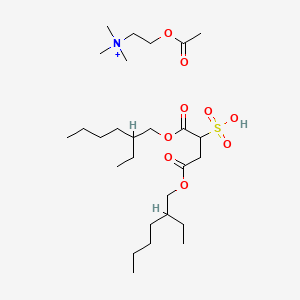
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid likely involves multiple steps, including the formation of the quaternary ammonium ion and the sulfonic acid ester. Typical reaction conditions may include:
Quaternization: The formation of the quaternary ammonium ion can be achieved by reacting a tertiary amine with an alkyl halide under basic conditions.
Esterification: The sulfonic acid ester can be synthesized by reacting a sulfonic acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid may undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation, particularly at the ester and sulfonic acid groups.
Reduction: Reduction reactions may target the quaternary ammonium ion or the ester groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the quaternary ammonium ion or the ester groups.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or sulfonic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a component in biological buffers.
Medicine: Possible applications in drug delivery or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or as a surfactant in formulations.
Wirkmechanismus
The mechanism of action of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid would depend on its specific application. In general, the quaternary ammonium ion may interact with negatively charged molecules or surfaces, while the sulfonic acid ester may participate in esterification or hydrolysis reactions. Molecular targets and pathways involved would vary based on the compound’s use in different fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other quaternary ammonium salts and sulfonic acid esters, such as:
- Tetramethylammonium chloride
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
Uniqueness
The uniqueness of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid lies in its combination of a quaternary ammonium ion and a sulfonic acid ester, which may confer distinct properties such as enhanced solubility, reactivity, or biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
5450-58-8 |
|---|---|
Molekularformel |
C27H54NO9S+ |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
2-acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S.C7H16NO2/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;1-7(9)10-6-5-8(2,3)4/h16-18H,5-15H2,1-4H3,(H,23,24,25);5-6H2,1-4H3/q;+1 |
InChI-Schlüssel |
VPGIZHPLZODVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.CC(=O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



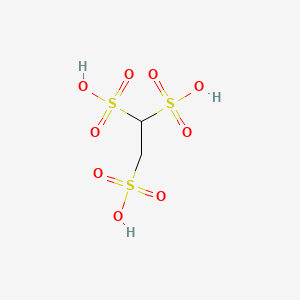
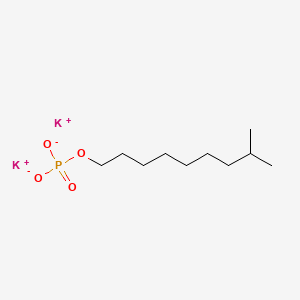
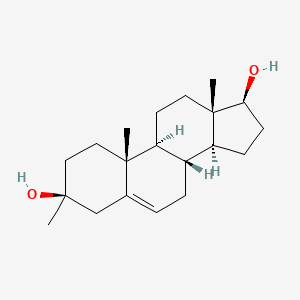
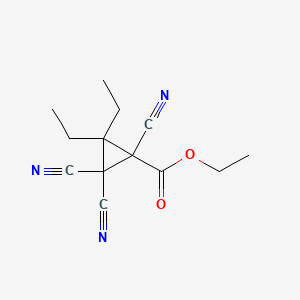
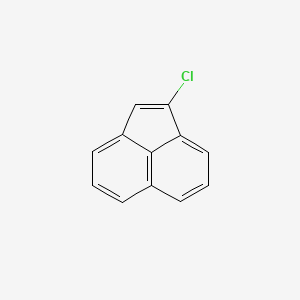
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)



